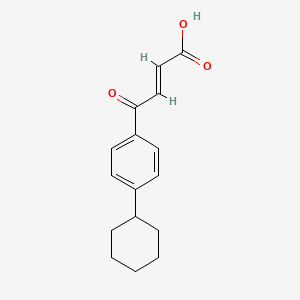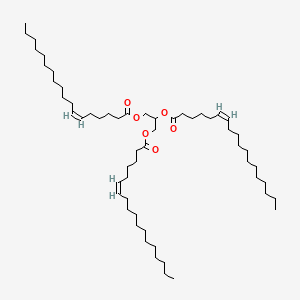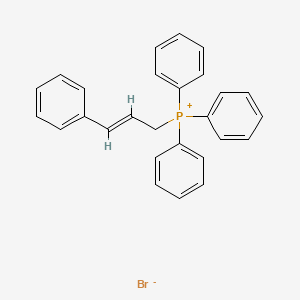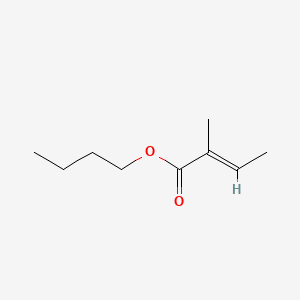
Wilfordine
Vue d'ensemble
Description
Wilfordine is an alkaloid isolated from the roots of Tripterygium wilfordii . It is a type of sesquiterpenoid . The molecular formula of Wilfordine is C43H49NO19 .
Synthesis Analysis
The synthesis of Wilfordine involves the biosynthesis of farnesyl pyrophosphate (FPP), which is an important precursor of sesquiterpenoids such as Wilfordine . The process is catalyzed by Farnesylpyrophosphate synthase (FPS) from Tripterygium wilfordii . An enantioselective synthetic route to hydroxywilfordic acid, a key subunit of sesquiterpene pyridine alkaloids such as wilfortrine, was developed .
Molecular Structure Analysis
The molecular weight of Wilfordine is 883.84 . The structure of Wilfordine is classified under Terpenoids Sesquiterpenes .
Chemical Reactions Analysis
The chemical reactions involving Wilfordine are not explicitly mentioned in the retrieved sources .
Physical And Chemical Properties Analysis
Wilfordine appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Applications De Recherche Scientifique
Insecticidal Activity
Wilfordine has been identified as an insecticidally active alkaloid. It targets the sodium channel and ATPase in insects, which may explain its effectiveness against certain larvae .
Determination in Honey
Due to the presence of Wilfordine in toxic nectar plants like Tripterygium wilfordii, it can be transferred to honey by honey bees. A sensitive method involving liquid-liquid extraction (LLE) and LC-MS/MS has been developed to detect Wilfordine in honey samples .
3. Therapeutic Target for Diabetic Kidney Disease Wilfordine is found in Tripterygium wilfordii Hook. f. (TWHF), a traditional Chinese herbal medicine used to treat diabetic kidney disease (DN). Studies have shown its ability to attenuate DN, highlighting its potential therapeutic application .
Anti-inflammatory and Immune-Regulating Effects
Tripterygium wilfordii Hook. f., which contains Wilfordine, has anti-inflammatory and immune-regulating effects. This has led to increased attention in clinical research and trials for its potential applications .
Mécanisme D'action
Target of Action
Wilfordine, an alkaloid isolated from the roots of Tripterygium wilfordii , is known to target the Na±K±ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which is essential for osmoregulation, nerve impulse transmission, and muscle contraction .
Mode of Action
It is suggested that wilfordine may inhibit the activity of na±k±atpase . This inhibition could potentially disrupt the balance of sodium and potassium ions across the cell membrane, affecting various cellular processes .
Biochemical Pathways
It is known that na±k±atpase, the target of wilfordine, plays a significant role in several biochemical pathways, including signal transduction, nutrient uptake, and maintenance of cell volume . Therefore, the inhibition of Na±K±ATPase by Wilfordine could potentially affect these pathways .
Pharmacokinetics
A study has shown that the pharmacokinetics of tripterygium wilfordii, the plant from which wilfordine is derived, can be influenced by disease states . This suggests that the pharmacokinetics of Wilfordine might also be affected by various factors such as disease conditions, genetic variations, and drug interactions .
Result of Action
Given its potential inhibitory effect on na±k±atpase, it is plausible that wilfordine could affect various cellular processes, including ion transport, cell volume regulation, and signal transduction .
Action Environment
The action, efficacy, and stability of Wilfordine could be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability and activity of Wilfordine. Additionally, the presence of other substances, such as other drugs or food components, could potentially interact with Wilfordine, affecting its action and efficacy .
Safety and Hazards
Propriétés
IUPAC Name |
[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49NO19/c1-21(45)55-20-42-34(59-24(4)48)30(57-22(2)46)29-32(58-23(3)47)43(42)41(8,54)33(31(35(42)60-25(5)49)61-36(50)26-13-10-9-11-14-26)62-38(52)39(6,53)17-16-28-27(15-12-18-44-28)37(51)56-19-40(29,7)63-43/h9-15,18,29-35,53-54H,16-17,19-20H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDBHSNYTFRCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49NO19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does wilfordine exert its insecticidal effects?
A1: Wilfordine exhibits contact toxicity against various insect larvae. [, ] Research suggests that it targets the insect's nervous system by inhibiting Na⁺-K⁺-ATPase, an enzyme crucial for nerve impulse transmission. [] This inhibition leads to paralysis and eventual death of the insect. []
Q2: What is the chemical structure of wilfordine?
A2: While the provided research excerpts don't explicitly detail wilfordine's molecular formula or spectroscopic data, they consistently describe it as a sesquiterpene pyridine alkaloid. [, , ] For a detailed structural elucidation, refer to the original research articles on wilfordine's isolation and characterization. [, , , ]
Q3: Which insect species are most susceptible to wilfordine?
A3: Studies demonstrate wilfordine's effectiveness against several lepidopteran insects, including Mythimna separata (Oriental armyworm), Plutella xylostella (Diamondback moth), and Agrotis ypsilon (Black cutworm). [] It displays both contact toxicity and stomach toxicity against these pests. []
Q4: How does wilfordine's insecticidal activity compare to other compounds from Tripterygium species?
A4: Tripterygium species contain other insecticidal compounds like wilfortrine, wilforgine, and wilforine. [] While all four compounds show activity against lepidopteran insects, their potency and mechanisms might differ. For instance, wilfordine and wilforine exhibit topical toxicity, while wilfortrine and wilforgine demonstrate stomach toxicity. []
Q5: What is known about the safety profile of wilfordine?
A6: While wilfordine shows promise as an insecticide, its safety profile requires further investigation. Research on TGT, containing wilfordine, highlights potential hepatotoxicity, especially in individuals with pre-existing conditions like nephrotic syndrome. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid](/img/structure/B1588139.png)





![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)


